5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-6-16-11(7-15-9)12(19)17-10-2-4-18(8-10)13-14-3-5-20-13/h3,5-7,10H,2,4,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDQGJWTWDTMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amines with dihaloalkanes.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of 1,2-diamines with α-diketones.
Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, pyrrolidine, and pyrazine intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.
Industry: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents on Pyrazine Core | Thiazole/Pyrrolidine Modifications | Biological Activity (Target) | Potency (MIC/IC₅₀) |
|---|---|---|---|---|
| Target Compound | 5-methyl | 1-(1,3-thiazol-2-yl)pyrrolidin-3-yl | Not explicitly reported (inferred) | N/A |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) | 5-tert-butyl, 6-chloro | 4-methyl-1,3-thiazol-2-yl | Antifungal (Trichophyton mentagrophytes) | MIC = 31.25–62.5 µmol·mL⁻¹ |
| 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide (4) | 5-tert-butyl, 6-chloro | 1,3-thiazol-2-yl | Photosynthesis inhibition (spinach chloroplasts) | IC₅₀ = 49.5 µmol·L⁻¹ |
| Glipizide (5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide) | 5-methyl | 2-(4-sulphamoylphenyl)ethyl | Antidiabetic (pancreatic β-cells) | N/A (clinical use established) |
Key Observations:
Antifungal Activity : Compound 8, featuring a 4-methylthiazole and halogenated pyrazine core, shows modest antifungal activity against T. mentagrophytes (MIC = 31.25–62.5 µmol·mL⁻¹), though significantly weaker than fluconazole (MIC = 3.91 µmol·mL⁻¹) . The target compound lacks the tert-butyl and chloro groups, which may reduce its antifungal potency. However, its pyrrolidine-thiazole substituent could enhance membrane permeability or target specificity .
Photosynthesis Inhibition: Compound 4, with a simple thiazole substituent, inhibits oxygen evolution in chloroplasts (IC₅₀ = 49.5 µmol·L⁻¹).
Metabolic Activity : Glipizide, a sulfonylurea analog, demonstrates the impact of substituent choice on therapeutic application. Its sulfamoylphenyl ethyl group enables binding to ATP-sensitive potassium channels in pancreatic cells, a mechanism unlikely in the thiazole-pyrrolidine-containing target compound .
Physicochemical Properties
- The target compound’s pyrrolidine moiety introduces a basic nitrogen, which may improve solubility in acidic environments compared to purely aromatic analogs .
- Stereochemical Considerations : The pyrrolidin-3-yl group in the target compound introduces a stereocenter, which could influence chiral recognition in biological systems—a factor absent in compounds 8 and 4 .
Biological Activity
5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3OS, with a molecular weight of approximately 253.35 g/mol. The compound features a pyrazine ring substituted with a thiazole and a pyrrolidine moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3OS |
| Molecular Weight | 253.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Anticancer Properties
The anticancer activity of related compounds has been well-documented. Research indicates that pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Table 2: Anticancer Activity of Pyrazine Derivatives
| Compound Name | Cancer Type | IC50 (µM) |
|---|---|---|
| Pyrazine derivative A | Breast Cancer | 5.0 |
| Pyrazine derivative B | Lung Cancer | 3.5 |
| This compound (Est.) | Not specified | TBD |
Enzyme Inhibition
Enzymatic assays have shown that certain pyrazine derivatives act as inhibitors for key enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to therapeutic effects in various diseases.
Case Study: Enzyme Inhibition
A study on related compounds demonstrated that they could inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. This suggests potential anti-inflammatory applications for the compound .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells:
- Viral Proteins : Inhibition of viral enzymes such as reverse transcriptase.
- Cellular Signaling Pathways : Modulation of pathways involved in apoptosis and cell proliferation.
- Enzyme Interaction : Binding to active sites on enzymes leading to decreased activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
